molecular formula C9H8ClF B2481818 1-chloro-4-fluoro-2,3-dihydro-1H-indene CAS No. 1082399-60-7

1-chloro-4-fluoro-2,3-dihydro-1H-indene

Cat. No.: B2481818
CAS No.: 1082399-60-7
M. Wt: 170.61
InChI Key: RMIOCEWOZOFGFT-UHFFFAOYSA-N
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Description

1-Chloro-4-fluoro-2,3-dihydro-1H-indene is an organic compound with the molecular formula C9H8ClF It is a derivative of indene, a bicyclic hydrocarbon, and features both chlorine and fluorine substituents on the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-fluoro-2,3-dihydro-1H-indene can be synthesized through several methods. One common approach involves the halogenation of 2,3-dihydro-1H-indene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes typically require the use of specialized equipment to handle the reactive halogenating agents and to ensure the safety and efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-fluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of fully saturated derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products:

    Substitution: Products include various substituted indenes depending on the nucleophile used.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include fully saturated hydrocarbons.

Scientific Research Applications

1-Chloro-4-fluoro-2,3-dihydro-1H-indene has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-chloro-4-fluoro-2,3-dihydro-1H-indene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    1-Chloro-2,3-dihydro-1H-indene: Lacks the fluorine substituent, resulting in different chemical properties.

    4-Fluoro-2,3-dihydro-1H-indene: Lacks the chlorine substituent, leading to variations in reactivity and applications.

    1-Bromo-4-fluoro-2,3-dihydro-1H-indene:

Uniqueness: 1-Chloro-4-fluoro-2,3-dihydro-1H-indene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-chloro-4-fluoro-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIOCEWOZOFGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1Cl)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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